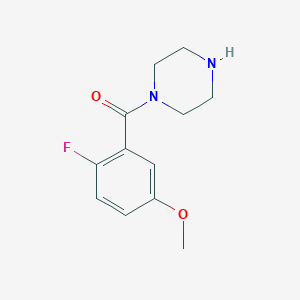

(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone

Description

(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone is a small-molecule compound featuring a piperazine ring linked to a substituted phenyl group via a ketone bridge. The phenyl moiety contains a 2-fluoro (electron-withdrawing) and 5-methoxy (electron-donating) substituent.

Properties

Molecular Formula |

C12H15FN2O2 |

|---|---|

Molecular Weight |

238.26 g/mol |

IUPAC Name |

(2-fluoro-5-methoxyphenyl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C12H15FN2O2/c1-17-9-2-3-11(13)10(8-9)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |

InChI Key |

UWXNSRXSNPZXET-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C(=O)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The core synthetic approach to (2-fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone involves:

- Step 1: Preparation or procurement of the substituted aryl carboxylic acid or its activated derivative (e.g., acid chloride or activated ester).

- Step 2: Coupling of the aryl carboxylic acid derivative with piperazine to form the amide bond.

This strategy is supported by multiple sources describing similar compounds with piperazine linked via amide bonds to substituted aromatic rings.

Preparation of the Substituted Aryl Carboxylic Acid

For this compound, the key aromatic acid is 2-fluoro-5-methoxybenzoic acid or its derivatives.

Synthesis of 2-fluoro-5-methoxybenzoic acid: This can be commercially sourced or synthesized via selective fluorination and methylation of benzoic acid derivatives. Literature reports the use of 5-methoxy-2-nitrobenzoic acid as a precursor, which can be converted to the desired substituted benzoic acid by reduction and functional group transformations.

Activation of the carboxylic acid: The acid is typically activated using coupling agents such as:

- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)

- 1-Hydroxy-1,2,3-benzotriazole (HOBt)

- O-Benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU)

These agents facilitate amide bond formation under mild conditions, often in the presence of a base like N,N-diisopropylethylamine (DIPEA) and in solvents such as dry N,N-dimethylformamide (DMF).

Amide Bond Formation with Piperazine

-

- Piperazine or substituted piperazine is reacted with the activated aryl carboxylic acid derivative.

- The reaction is generally performed at room temperature to reflux temperatures.

- The reaction time can range from 0.5 hours to several hours or days depending on conditions.

- Solvents such as DMF, N,N-dimethylacetamide (DMA), tetrahydrofuran (THF), or acetonitrile are commonly used.

- Bases such as DIPEA or triethylamine (Et3N) are added to scavenge acid byproducts and promote coupling.

Mechanism:

The activated carboxylic acid intermediate reacts with the nucleophilic nitrogen of the piperazine ring, forming the amide bond and yielding this compound.

Alternative Synthetic Routes and Considerations

Use of Acid Chlorides: Instead of coupling agents, the aryl acid chloride of 2-fluoro-5-methoxybenzoic acid can be prepared and reacted directly with piperazine. This approach requires careful control of moisture and reaction conditions to avoid hydrolysis.

Protecting Groups: When other functional groups are present, protecting groups such as benzyl or phthalimide may be used on piperazine nitrogen atoms or aromatic substituents, followed by deprotection steps.

Fluorination and Methoxylation: The fluorine and methoxy substituents on the aromatic ring are introduced prior to amide formation, often via selective electrophilic aromatic substitution or nucleophilic aromatic substitution reactions on appropriately substituted benzoic acid derivatives.

Representative Reaction Scheme (Summary)

Analytical and Purification Notes

- Purification is commonly performed by flash column chromatography or recrystallization (e.g., from 2-propanol).

- Reaction progress is monitored by TLC or HPLC.

- Characterization includes NMR, IR, and mass spectrometry to confirm the amide formation and substitution pattern.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 2-Fluoro-5-methoxybenzoic acid (commercial or synthesized) |

| Activation reagent | HATU, HOBt, or TBTU |

| Base | DIPEA or Et3N |

| Solvent | Dry DMF, DMA, THF, or acetonitrile |

| Temperature | Ambient to reflux (20–100 °C) |

| Reaction time | 0.5 hours to several days |

| Purification | Flash chromatography or recrystallization |

| Yield | Typically 50–85% depending on conditions |

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceutical agents, particularly those targeting neurological disorders.

Biological Studies: The compound is used in studies related to receptor binding and neurotransmitter activity.

Industrial Applications: It is used in the synthesis of other complex organic compounds and intermediates

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors, influencing neurotransmitter pathways. This binding can modulate the activity of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and other neurological functions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related piperazinyl methanones from the evidence:

| Compound Name | Substituents | Functional Groups | Key Structural Differences |

|---|---|---|---|

| (2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone (Target) | 2-Fluoro, 5-methoxy on phenyl | Ketone, piperazine, methoxy, fluorine | Simplest phenyl substitution among analogs |

| LGH | 2-Chloro-4-nitrophenyl; 3-(2-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl | Oxazole, nitro, chloro, methoxy | Bulky oxazole ring enhances rigidity |

| OMM | 2-Chloro-4-nitrophenyl; 3-(2-chloropyridin-3-yl)-5-methyl-1,2-oxazol-4-yl | Pyridine, oxazole, nitro, chloro | Heteroaromatic pyridine improves solubility |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl; furan-2-yl | Furan, amino | Polar amino group enhances hydrogen bonding |

| Compound 52 | 4-Chlorophenyl; thiophene with piperazinylmethyl and aminophenyl groups | Thiophene, chloro, amine | Thiophene core with extended substituents |

| Compound 53 | 4-Trifluoromethylphenyl; thiophene with piperazinylmethyl and aminophenyl groups | Thiophene, trifluoromethyl, amine | CF3 group increases lipophilicity and stability |

Key Observations:

- In contrast, Compound 53’s trifluoromethyl group offers strong electron-withdrawing effects and metabolic resistance .

- Bulk and Rigidity : Compounds like LGH and OMM incorporate oxazole or pyridine rings, increasing steric bulk and rigidity, which may improve target selectivity but reduce solubility .

- Heterocyclic Diversity : The furan in and thiophene in introduce heteroaromaticity, altering π-π stacking and solubility profiles compared to the target’s purely phenyl system.

Biological Activity

(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone, a compound with potential pharmacological applications, has garnered interest due to its structural characteristics and biological activity. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : C13H16FN3O2

- Molecular Weight : 253.29 g/mol

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, particularly in the development of neuroactive drugs.

Research indicates that this compound exhibits biological activity through various mechanisms:

- Inhibition of Monoacylglycerol Lipase (MAGL) :

- Anticonvulsant Properties :

- Anticancer Activity :

In Vitro Studies

A summary of key findings from in vitro studies on this compound is presented in Table 1.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| U251 (glioblastoma) | 15.2 | Cytotoxicity | |

| Jurkat (T-cell leukemia) | 12.8 | Antiproliferative | |

| Neuroblastoma cells | 10.0 | Anticonvulsant |

Case Studies

-

MAGL Inhibition :

In a study evaluating various MAGL inhibitors, this compound showed significant inhibition with an IC50 value in the nanomolar range, indicating strong potential for therapeutic applications in pain management and neuroprotection . -

Anticancer Efficacy :

A series of experiments demonstrated that this compound could reduce cell viability in several cancer types, including breast and prostate cancer, suggesting a broad spectrum of anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.